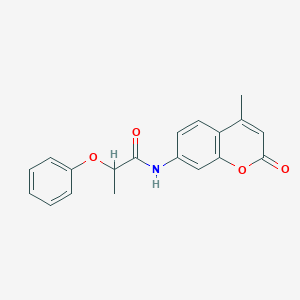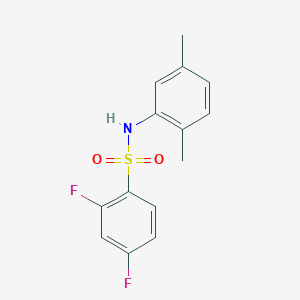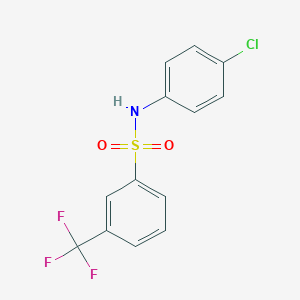
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of certain cytokine receptors. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 selectively inhibits N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, which is a key component of the signaling pathway of certain cytokine receptors, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, CP-690,550 inhibits the activation of downstream signaling pathways, leading to a reduced immune response and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), in animal models and clinical trials. CP-690,550 also reduces the proliferation of T cells, which play a critical role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, its potency in inhibiting N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, and its ability to reduce the production of pro-inflammatory cytokines. However, CP-690,550 also has some limitations, such as its potential off-target effects on other JAK family members, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of CP-690,550. One direction is to explore the potential therapeutic applications of CP-690,550 in other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to investigate the potential combination therapy of CP-690,550 with other drugs, such as biologics and small molecule inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
In conclusion, CP-690,550 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. Its selective inhibition of N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide and its ability to reduce inflammation and immune response make it a potential candidate for future drug development. However, further studies are needed to fully understand its mechanism of action, its biochemical and physiological effects, and its long-term safety and efficacy.
Métodos De Síntesis
CP-690,550 can be synthesized through a multi-step process, starting from 4-chlorobenzenesulfonyl chloride and 3-(trifluoromethyl)aniline. The synthesis involves several steps of chemical reactions, including diazotization, Sandmeyer reaction, and sulfonation. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and immune response in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown the efficacy of CP-690,550 in treating rheumatoid arthritis and psoriasis.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H9ClF3NO2S |
Peso molecular |
335.73 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
Clave InChI |
CPEQIVNXBIXREJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



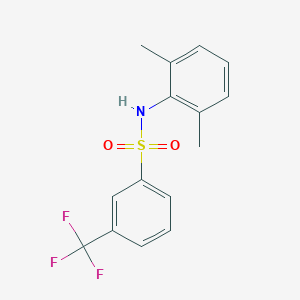
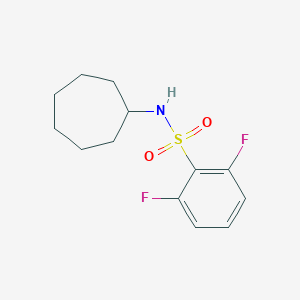
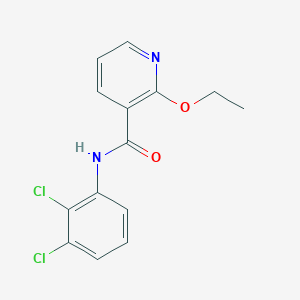
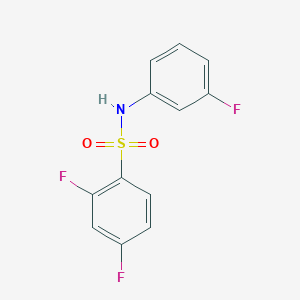
![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
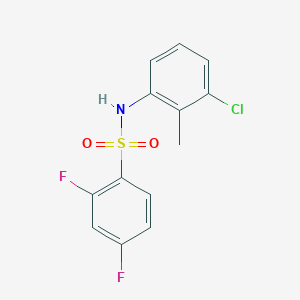
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
